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Compound of Interest

Compound Name: MF-095

Cat. No.: B15583068 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
MitoFluor-095 is a novel, cell-permeant, far-red fluorescent dye designed for the selective

labeling and visualization of mitochondria in living cells. Its unique chemical structure facilitates

its accumulation within the mitochondria, driven by the mitochondrial membrane potential. This

property makes MitoFluor-095 an excellent tool for assessing mitochondrial morphology,

distribution, and integrity. Due to its far-red emission, MitoFluor-095 minimizes

autofluorescence from cellular components, resulting in a high signal-to-noise ratio, which is

ideal for demanding applications such as confocal microscopy and live-cell imaging. These

application notes provide detailed protocols and guidelines for the effective use of MitoFluor-

095 in fluorescence microscopy.

Quantitative Data Summary
The photophysical properties and recommended staining parameters for MitoFluor-095 are

summarized in the tables below for easy reference.

Table 1: Photophysical and Spectral Properties of MitoFluor-095
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Property Value

Excitation Maximum (Ex) 640 nm

Emission Maximum (Em) 665 nm

Molar Extinction Coefficient ~85,000 cm⁻¹M⁻¹

Quantum Yield > 0.3

Recommended Laser Line 633 nm or 640 nm

Recommended Emission Filter 660/20 nm

Solvent for Stock Solution Anhydrous DMSO

Table 2: Recommended Staining Conditions for Common Cell Lines

Cell Line
Recommended
Concentration

Incubation Time

HeLa 100 - 200 nM 15 - 30 minutes

A549 150 - 300 nM 20 - 45 minutes

Jurkat 200 - 400 nM 30 - 60 minutes

Primary Neurons 50 - 150 nM 10 - 20 minutes

Note: The optimal concentration and incubation time may vary depending on the cell type and

experimental conditions. We recommend performing a titration experiment to determine the

optimal conditions for your specific application.

Experimental Protocols
I. Preparation of MitoFluor-095 Stock Solution

Warm the Vial: Before opening, allow the vial of lyophilized MitoFluor-095 to equilibrate to

room temperature.
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Reconstitute in DMSO: Add the appropriate volume of high-quality, anhydrous

dimethylsulfoxide (DMSO) to the vial to create a 1 mM stock solution.

Dissolve Completely: Mix thoroughly by vortexing until the dye is fully dissolved.

Storage: Aliquot the stock solution into smaller volumes and store at -20°C, protected from

light. Avoid repeated freeze-thaw cycles.

II. Staining Protocol for Adherent Cells
Cell Seeding: Seed adherent cells on sterile glass-bottom dishes or coverslips and culture

until they reach the desired confluency.

Prepare Staining Solution: On the day of the experiment, prepare a fresh staining solution by

diluting the 1 mM MitoFluor-095 stock solution in a pre-warmed (37°C) cell culture medium to

the final working concentration (refer to Table 2).

Cell Staining: Remove the culture medium from the cells and add the pre-warmed staining

solution.

Incubation: Incubate the cells for 15-45 minutes at 37°C in a CO₂ incubator, protected from

light.

Wash: After incubation, gently remove the staining solution and wash the cells two to three

times with a pre-warmed imaging buffer (e.g., phenol red-free medium or HBSS).

Imaging: Image the cells immediately using a fluorescence microscope equipped with

appropriate filters for far-red fluorescence.

III. Staining Protocol for Suspension Cells
Cell Harvesting: Harvest suspension cells by centrifugation at a low speed (e.g., 300 x g for

5 minutes).

Resuspend in Staining Solution: Discard the supernatant and gently resuspend the cell pellet

in the pre-warmed MitoFluor-095 staining solution.
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Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light. Occasional

gentle mixing can improve staining uniformity.

Wash: Centrifuge the cells, remove the staining solution, and resuspend the cell pellet in a

pre-warmed imaging buffer. Repeat the wash step twice.

Imaging: Transfer the stained and washed cells to a suitable imaging chamber and proceed

with fluorescence microscopy.

Visualizations
Mitochondrial Apoptotic Signaling Pathway
The following diagram illustrates the central role of mitochondria in the intrinsic pathway of

apoptosis, a process that can be monitored by changes in mitochondrial membrane potential

using probes like MitoFluor-095.
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Caption: Intrinsic apoptosis pathway initiated by cellular stress.
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Experimental Workflow for Mitochondrial Staining and
Imaging
The diagram below outlines the general experimental workflow for using MitoFluor-095.
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To cite this document: BenchChem. [Application Notes: MitoFluor-095 for Mitochondrial
Fluorescence Microscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15583068#application-of-mf-095-in-fluorescence-
microscopy-of-mitochondria]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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